![molecular formula C15H30BrNOSSi B14256956 (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide CAS No. 218782-66-2](/img/structure/B14256956.png)
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide is a complex organic compound characterized by the presence of bromine, silicon, and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of a suitable hexene derivative, followed by the introduction of the silyl ether group and the thioamide functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and silylation processes, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems for precise control of reaction parameters is crucial in achieving consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and thioamide groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The silicon-containing silyl ether group may also contribute to the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enamide: Similar structure but lacks the thioamide group.
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enol: Contains a hydroxyl group instead of the thioamide.
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioether: Features a thioether group instead of the thioamide.
Uniqueness
The presence of the thioamide group in (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
218782-66-2 |
|---|---|
Formule moléculaire |
C15H30BrNOSSi |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
(3R)-5-bromo-3-tri(propan-2-yl)silyloxyhex-4-enethioamide |
InChI |
InChI=1S/C15H30BrNOSSi/c1-10(2)20(11(3)4,12(5)6)18-14(8-13(7)16)9-15(17)19/h8,10-12,14H,9H2,1-7H3,(H2,17,19)/t14-/m0/s1 |
Clé InChI |
RQCBMEAPXDKBGQ-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)[Si](C(C)C)(C(C)C)O[C@H](CC(=S)N)C=C(C)Br |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC(CC(=S)N)C=C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


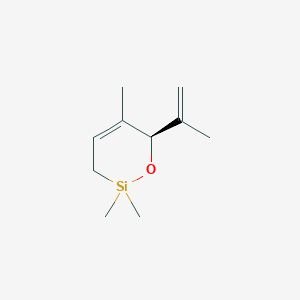
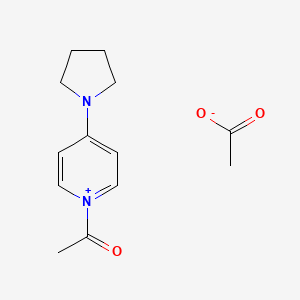

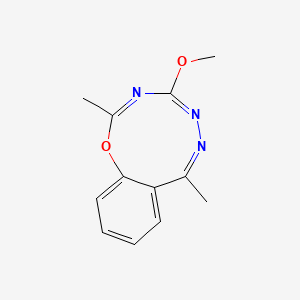
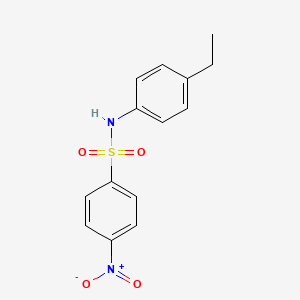

![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)
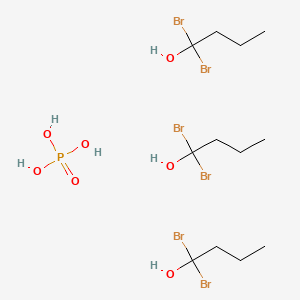

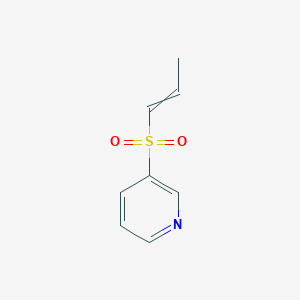
![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
